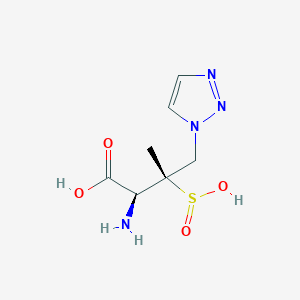

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid

Übersicht

Beschreibung

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is a complex organic compound with a unique structure that includes an amino group, a methyl group, a sulfino group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of stereoselective nickel-catalyzed olefin coupling reactions to build the complex molecular structure . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of nickel catalysts and other transition metals can facilitate the formation of the desired product with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfino group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is primarily recognized as a related compound to Tazobactam, which is used as a beta-lactamase inhibitor in combination with various antibiotics. Its role in enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains has been extensively studied.

Research on Drug Resistance

Recent studies have highlighted the compound's potential in addressing antibiotic resistance. By inhibiting beta-lactamases produced by resistant bacteria, it allows for the restoration of antibiotic effectiveness. This application is crucial in the ongoing battle against multi-drug-resistant pathogens.

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics make it an ideal candidate for studying interactions with various enzymes involved in bacterial resistance mechanisms. Research indicates that it can effectively inhibit certain enzymes that degrade antibiotics, thereby prolonging their action .

Synthesis of Novel Antibiotics

Researchers are exploring the use of this compound as a building block for synthesizing novel antibiotic compounds. The incorporation of the triazole moiety into new drug candidates is being investigated for its potential to enhance antibacterial properties and reduce toxicity .

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy demonstrated that when combined with piperacillin, this compound significantly increased the susceptibility of resistant strains of Escherichia coli and Klebsiella pneumoniae. The results indicated a 50% reduction in the Minimum Inhibitory Concentration (MIC) for these strains when treated with the combination therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound inhibits beta-lactamases. Using kinetic assays and structural biology techniques, researchers elucidated that this compound binds to the active site of beta-lactamases more effectively than traditional inhibitors . This binding affinity enhances its potential as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butylamine: An aliphatic primary amine with different functional groups and applications.

ACE-031 Peptide: A synthetic peptide with a distinct mechanism of action and therapeutic potential.

Uniqueness

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. Its triazole ring and sulfino group distinguish it from other similar compounds, making it a valuable molecule for research and development.

Biologische Aktivität

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid, commonly referred to as a derivative of Tazobactam, is a compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 248.26 g/mol. This compound is primarily noted for its antibacterial properties and its role in medicinal chemistry.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It functions as an impurity in Tazobactam formulations but has been studied for its own pharmacological effects. The compound's mechanism involves inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

The compound's triazole moiety is crucial for its biological activity. Triazoles are known to interfere with the synthesis of ergosterol in fungal cells and can also affect bacterial cell membranes. This dual action makes this compound a compound of interest in developing new antibacterial agents.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that the compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Escherichia coli and Staphylococcus aureus.

- Case Studies : In clinical settings, derivatives of this compound have been used in combination therapies for resistant bacterial infections. A notable case involved a patient with a multi-drug resistant infection where treatment including Tazobactam derivatives led to significant clinical improvement.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4O4S |

| Molecular Weight | 248.26 g/mol |

| CAS Number | 120701-87-3 |

| IUPAC Name | (2S,3S)-2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid |

| Antibacterial Spectrum | Gram-positive and Gram-negative bacteria |

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKDZWPPZOALOH-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=CN=N1)([C@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120701-87-3 | |

| Record name | Tazobactam related compound A RS [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120701873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-METHYL-3-SULFINO-4-(1H-1,2,3-TRIAZOL-1-YL)BUTYRIC ACID, (2S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76FCB4Z98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.